methyl 1-benzoyl-4-piperidinecarboxylate
Description
Properties
IUPAC Name |
methyl 1-benzoylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)12-7-9-15(10-8-12)13(16)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLOAYCUUZVBRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 1-benzoyl-4-piperidinecarboxylate typically begins with the use of benzoyl chloride and piperidine as starting materials.
Reaction Conditions: The reaction involves the acylation of piperidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 1-benzoyl-4-piperidinecarboxylate can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form various derivatives, including secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: N-oxides of this compound.
Reduction Products: Secondary amines and other reduced derivatives.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
Scientific Research Applications of Methyl 1-Benzoyl-4-Piperidinecarboxylate
This compound is a piperidine derivative with diverse applications in scientific research, particularly in chemistry, medicinal chemistry, and industrial processes. It serves as a crucial intermediate in synthesizing complex organic molecules and pharmaceutical compounds.
Applications
- Organic Synthesis: this compound functions as a fundamental building block in creating complex molecules. Its structure allows for modification and incorporation into larger molecular frameworks, making it valuable in synthesizing various organic compounds.
- Medicinal Chemistry: The compound is utilized in synthesizing pharmaceutical drugs, especially those targeting the central nervous system. Piperidine derivatives are known for their biological activities, rendering this compound a key intermediate in drug development.
- Enzyme Interaction and Metabolic Pathways: Researchers employ this compound to study enzyme interactions and metabolic pathways. Its interaction with enzymes can provide insights into biological processes, aiding in understanding and developing new therapies.
- Industrial Processes: this compound is used in the production of specialty chemicals and as a precursor in various industrial processes. It serves as a precursor for creating materials with specific properties.
- Tyrosinase Inhibition: Studies indicate the efficacy of this compound as a tyrosinase inhibitor.
Chemical Reactions
Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate can undergo several types of chemical reactions:
- Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reduction reactions can convert the keto group to an alcohol using reducing agents like sodium borohydride and lithium aluminum hydride.
- Substitution: The benzoyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the benzoyl group using reagents like sodium methoxide or sodium ethoxide.
- Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol under acidic or basic conditions.
Case Studies and Research Findings
- Tyrosinase Inhibition: A recent study highlighted the efficacy of this compound as a tyrosinase inhibitor, demonstrating a potential application in cosmetics and dermatology.
- CoV Mpro Inhibitors: Trisubstituted piperidines, including derivatives of this compound, have shown potential as non-covalent CoV Mpro inhibitors, suggesting their possible use in antiviral drug development .
Mechanism of Action
The mechanism of action of methyl 1-benzoyl-4-piperidinecarboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
*Calculated based on formula C₁₄H₁₅NO₃.
Key Observations :
- Chlorine substitution (e.g., 4-chlorobenzoyl in ) increases molecular weight and may improve metabolic stability. Phenylamino groups (e.g., ) introduce hydrogen-bonding capabilities, altering solubility and biological activity.
Biological Activity
Methyl 1-benzoyl-4-piperidinecarboxylate is a notable compound within the class of piperidine derivatives, recognized for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry, supported by various studies and data.
Chemical Structure and Synthesis
This compound is synthesized through the acylation of piperidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, followed by purification methods like recrystallization or column chromatography to obtain the final product.
Chemical Properties:
- IUPAC Name: methyl 1-benzoylpiperidine-4-carboxylate
- Molecular Formula: C14H17NO3
- Molecular Weight: 249.29 g/mol
Biological Activity Overview
The compound has been investigated for its role in various biological contexts, particularly in medicinal chemistry and pharmacology. Its biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors.
This compound exhibits its biological effects through:
- Enzyme Inhibition: It has been studied as an inhibitor of tyrosinase, an enzyme crucial for melanin production. Compounds with similar structures have shown varying degrees of inhibition, suggesting that modifications to the piperidine structure can enhance potency.
- Receptor Interaction: The compound may bind to neurotransmitter receptors, influencing pathways related to cognition and mood regulation.
Structure-Activity Relationship (SAR)
Research indicates that the structural modifications of piperidine derivatives significantly affect their biological activity. For instance, studies have shown that substituents on the benzoyl group can enhance or diminish enzyme inhibition potency.
Table 1: SAR Analysis of Piperidine Derivatives
| Compound | Structure | pIC50 (Monophenolase Assay) | Remarks |
|---|---|---|---|
| 5b | Benzylpiperidine derivative | 4.99 | Most potent inhibitor |
| 3a | Similar structure without benzoyl | 4.18 | Moderate potency |
| 4a | Lacks key substituent | Not significant | Poor activity |
Case Studies and Research Findings
-
Tyrosinase Inhibition:
A recent study highlighted the efficacy of this compound as a tyrosinase inhibitor, demonstrating a competitive inhibition mechanism. The compound's binding affinity was evaluated using molecular docking studies, revealing critical interactions with the enzyme's active site that could be exploited for developing skin-lightening agents. -
Cytotoxicity Assessment:
In vitro assessments indicated that most derivatives of this compound exhibited low cytotoxicity against mammalian cells at concentrations up to 200 μM, suggesting a favorable safety profile for potential therapeutic applications . -
Pharmacological Applications:
The compound's potential as a precursor in synthesizing therapeutic agents has been explored, particularly in developing drugs targeting neurological disorders due to its ability to modulate neurotransmitter systems .
Q & A
Basic Questions
Q. What are the standard protocols for synthesizing methyl 1-benzoyl-4-piperidinecarboxylate, and what analytical methods validate its purity?
- Synthesis : The compound is typically synthesized via multi-step reactions. For example, one method involves reacting piperidine derivatives with benzoylating agents under controlled conditions. A documented procedure refluxes intermediates with propionic anhydride for 12 hours under argon, followed by purification via extraction and crystallization .
- Purity Validation : High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are critical for confirming structural integrity. For instance, -NMR peaks at δ 3.78 (COCH) and 7.24–7.40 (aromatic protons) confirm ester and benzoyl groups .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Handling : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors or dust .
- Emergency Measures : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses of this compound?
- Key Variables :
- Solvent Choice : Polar aprotic solvents like dichloromethane or THF enhance reactivity in acylation steps .
- Catalyst Concentration : Use stoichiometric acyl transfer agents (e.g., DMAP) to accelerate benzoylation .
- Temperature Control : Reflux conditions (e.g., 80–100°C) improve reaction rates but require inert atmospheres to prevent decomposition .
- Yield Optimization : Documented yields range from 26% to 79.9%, depending on purification techniques (e.g., column chromatography vs. crystallization) .
Q. How should researchers address contradictions in reported synthetic yields or biological activity data for this compound?
- Data Reconciliation :
- Compare reaction parameters (e.g., solvent, temperature) across studies. For example, Taber (1993) achieved 61% yield using 1-benzyl-4-piperidone, whereas alternative methods report lower yields due to incomplete intermediate purification .
- Validate biological activity through dose-response assays and replicate studies, as structural analogs show variable receptor binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
